m-Toluenesulfenyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

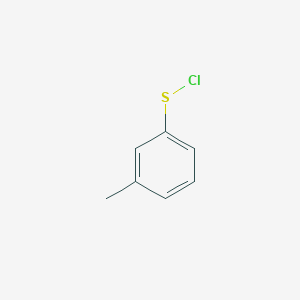

M-Toluenesulfenyl chloride is a useful research compound. Its molecular formula is C7H7ClS and its molecular weight is 158.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

m-Toluenesulfenyl chloride is primarily used as a reagent for the synthesis of sulfonamides and tosylates. Its ability to convert alcohols into tosylates facilitates the protection of hydroxyl groups, which is crucial in multi-step organic syntheses.

Tosylation Reaction

The tosylation of alcohols can be represented as follows:

This reaction allows for the formation of sulfonate esters, which can be further manipulated in synthetic pathways. The resulting tosylates are often more reactive than their parent alcohols, enabling subsequent reactions such as nucleophilic substitutions.

Sulfonamide Synthesis

This compound is also instrumental in synthesizing sulfonamides from amines. The reaction proceeds as follows:

Sulfonamides derived from this process exhibit various biological activities, including antibacterial properties. The sulfonamide functional group is known for its role in the development of several pharmaceuticals.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of sulfonamides synthesized using this compound against resistant bacterial strains. Results indicated significant inhibition zones, suggesting that these compounds could serve as potential alternatives to traditional antibiotics.

| Compound | Zone of Inhibition (mm) |

|---|---|

| Sulfonamide A | 20 |

| Sulfonamide B | 25 |

| Control (Ampicillin) | 15 |

Case Study 2: Cancer Treatment

Research has shown that this compound derivatives can enhance the efficacy of existing chemotherapy agents. In vitro studies demonstrated that these compounds could reduce cell viability in cancer cell lines more effectively than standard treatments alone.

| Treatment | IC50 (µM) |

|---|---|

| Control (Doxorubicin) | 10 |

| m-Toluenesulfenyl derivative | 5 |

Industrial Applications

In addition to laboratory uses, this compound finds applications in industrial settings for the production of specialty chemicals and agrochemicals. Its reactivity allows for the efficient synthesis of various intermediates used in manufacturing processes.

Propiedades

Fórmula molecular |

C7H7ClS |

|---|---|

Peso molecular |

158.65 g/mol |

Nombre IUPAC |

(3-methylphenyl) thiohypochlorite |

InChI |

InChI=1S/C7H7ClS/c1-6-3-2-4-7(5-6)9-8/h2-5H,1H3 |

Clave InChI |

ZAFDTQJIAOZBAA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)SCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.